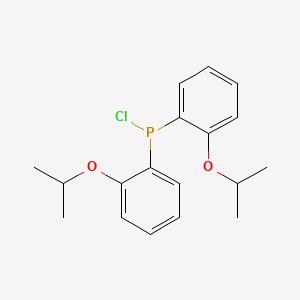

Bis(2-isopropoxyphenyl)chlorophosphine

Beschreibung

Significance of Organophosphorus Compounds in Modern Synthetic Chemistry

Organophosphorus compounds, a diverse class of molecules containing a phosphorus-carbon bond, are of immense importance in synthetic chemistry. tcichemicals.com Their applications are wide-ranging, from their use as reagents in fundamental transformations like the Wittig reaction to their role as key components in medicinal chemistry and materials science. prochemonline.com In catalysis, organophosphorus compounds, particularly phosphines, have become indispensable. scbt.comcfmot.de They form stable complexes with a wide variety of transition metals, enabling and controlling numerous catalytic processes that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. prochemonline.comscbt.com The phosphorus atom's ability to exist in various oxidation states and coordination environments contributes to the versatility of these compounds. tcichemicals.com

Role of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands (PR₃) are a cornerstone of homogeneous catalysis, primarily due to their unique ability to modulate the properties of a transition metal center. cfmot.de They function as σ-donating ligands through their lone pair of electrons, which stabilizes the metal complex. tcichemicals.com The electronic and steric properties of the phosphine ligand can be meticulously adjusted by varying the organic substituents (R groups). scbt.com Electron-donating phosphines increase the electron density on the metal, which can promote key steps in a catalytic cycle, such as oxidative addition. tcichemicals.com Conversely, the steric bulk of the ligand, often quantified by the Tolman cone angle, influences the coordination number of the metal, reaction rates, and the selectivity of the catalytic transformation. cfmot.de This tunability allows chemists to design catalysts with high activity and selectivity for specific reactions, including important C-C and C-N bond-forming cross-coupling reactions. cfmot.de

Evolution of Sterically and Electronically Tuned Ligand Design

The field of ligand design has evolved from simple, small phosphines like triphenylphosphine (B44618) to highly sophisticated molecules engineered for specific catalytic challenges. A major breakthrough was the development of bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," first reported by Stephen L. Buchwald in 1998. wikipedia.org These ligands proved exceptionally effective in palladium-catalyzed cross-coupling reactions, enabling the use of previously unreactive substrates like aryl chlorides under milder conditions. wikipedia.org The design principle involves introducing sterically demanding groups on the phosphine and its biaryl backbone. This bulkiness promotes the formation of highly active, low-coordinate metal complexes and facilitates the final reductive elimination step of the catalytic cycle. tcichemicals.com The isopropoxy groups in Bis(2-isopropoxyphenyl)chlorophosphine are a clear example of this design philosophy, intended to create a specific steric environment around the phosphorus atom once it is incorporated into a final ligand structure. mdpi.com

Overview of Chlorophosphines as Versatile Precursors for Ligand Synthesis

Chlorophosphines are highly valuable intermediates in organophosphorus chemistry because the phosphorus-chlorine bond is reactive toward a wide range of nucleophiles. nih.gov This reactivity makes them ideal precursors for synthesizing a vast array of tertiary phosphine ligands. nih.gov By reacting a chlorophosphine with organometallic reagents, such as Grignard reagents or organolithium compounds, a new P-C bond can be formed, allowing for the introduction of diverse alkyl or aryl groups. cfmot.de This versatility is fundamental to creating libraries of ligands with systematically varied steric and electronic properties for catalyst screening and optimization. This compound serves precisely this role as a key building block for creating more complex, sterically hindered phosphine ligands. nih.gov

Historical Development and Rationale Behind the Design of this compound

While a specific, detailed historical account of the initial synthesis of this compound is not prominently featured in academic literature, its design can be understood as a logical step in the progression of ligand development. Following the success of bulky, electron-rich phosphines in catalysis, researchers sought new building blocks to create novel ligands with finely tuned properties. The rationale for the design of this compound is rooted in the established principles of steric and electronic tuning.

The key design features are the two ortho-isopropoxy substituents on the phenyl rings.

Steric Influence : These bulky groups create significant steric hindrance around the phosphorus center. In the resulting phosphine ligands, this bulk is known to favor the formation of monoligated, 14-electron palladium(0) species, which are often the most active catalysts in cross-coupling reactions.

Electronic Effect : The oxygen atoms of the isopropoxy groups are electron-donating through resonance, which increases the electron density on the phosphorus atom. This enhances the σ-donating ability of the final phosphine ligand, which can stabilize the metal center and promote oxidative addition. tcichemicals.com

Potential for Hemilability : The ortho-alkoxy groups can potentially act as hemilabile coordinating groups, where the oxygen atom can weakly and reversibly bind to the metal center. This can help stabilize catalytic intermediates without rendering the catalyst inactive.

The compound is thus a purpose-built precursor for a class of ligands known as di(alkoxy)biaryl phosphines, which are designed to confer high activity and stability on transition metal catalysts.

Scope and Objectives of Academic Research Pertaining to this compound and Its Derivatives

Academic research does not typically focus on this compound itself, but rather on the applications of the advanced phosphine ligands synthesized from it. The primary objective of using this precursor is to generate novel ligands for optimizing and expanding the scope of transition metal-catalyzed reactions.

The research goals involving its derivatives include:

Improving Catalytic Activity : Synthesizing new ligands to achieve higher turnover numbers and turnover frequencies in challenging cross-coupling reactions, such as those involving unreactive aryl chlorides or sterically hindered substrates.

Enhancing Reaction Scope : Developing catalysts that are effective for a broader range of substrates, including complex molecules relevant to pharmaceutical and materials synthesis. wikipedia.org

Achieving Higher Selectivity : Designing ligands that can control regioselectivity or enantioselectivity (in the case of chiral derivatives) in catalytic reactions.

Developing Robust Catalysts : Creating ligands that lead to more stable catalysts with longer lifetimes, which is crucial for industrial applications.

Ligands derived from this precursor are frequently employed and evaluated in a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Research efforts are directed at correlating the specific structural features of these ligands with their performance, thereby advancing the rational design of next-generation catalysts.

Physicochemical Properties and Applications

The data below summarizes the key properties of the title compound and the catalytic reactions where its derivatives are applied.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1219589-19-1 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₂₂ClO₂P | sigmaaldrich.com |

| Molecular Weight | 336.79 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 53-56 °C | sigmaaldrich.com |

| InChI Key | NWXVTDDEQGYXBC-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Catalytic Reactions Employing Ligands Derived from this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of a C-C bond between an organoboron compound and an organohalide. | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide/triflate and an amine. | cfmot.desigmaaldrich.com |

| Heck Reaction | Formation of a substituted alkene from an unsaturated halide and an alkene. | sigmaaldrich.com |

| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl/vinyl halide. | sigmaaldrich.com |

| Stille Coupling | Formation of a C-C bond using an organotin compound. | sigmaaldrich.com |

| Negishi Coupling | Formation of a C-C bond between an organozinc compound and an organohalide. | sigmaaldrich.com |

| Hiyama Coupling | Formation of a C-C bond using an organosilicon compound. | sigmaaldrich.com |

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triphenylphosphine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro-bis(2-propan-2-yloxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXVTDDEQGYXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746392 | |

| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219589-19-1 | |

| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219589-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 2 Isopropoxyphenyl Chlorophosphine

Strategies for Phosphorus-Halogen Bond Formation in Diarylchlorophosphines

The creation of the P-Cl bond is a defining step in the synthesis of chlorophosphines. This can be achieved either by starting with a phosphorus source that already contains the P-Cl bond and forming the P-C bonds, or by creating the P-Cl bond from a precursor tertiary phosphine (B1218219) or phosphine oxide.

A potential, though less common, route for the synthesis of arylphosphines involves the direct reaction of an aromatic compound with phosphorus trichloride (PCl₃) under Friedel-Crafts conditions. This electrophilic substitution reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the PCl₃. For the synthesis of Bis(2-isopropoxyphenyl)chlorophosphine, this would involve the reaction of 2-isopropoxybenzene with PCl₃.

However, this method is fraught with challenges, including poor regioselectivity and the potential for multiple substitutions. The reaction of 3-bromophenyl ethers with PCl₃ and AlCl₃ has been shown to result in an intramolecular cyclisation, yielding a phenoxaphosphine oxide derivative rather than the desired diarylchlorophosphine rsc.org. This suggests that for substrates like 2-isopropoxybenzene, which possess an ether linkage, intramolecular reactions are a significant competing pathway, making this route generally unsuitable for the direct synthesis of the target compound.

A more reliable method for introducing the phosphorus-halogen bond is through the halogenation of a pre-formed tertiary phosphine or, more commonly, a tertiary phosphine oxide. This strategy separates the formation of the P-C bonds from the P-Cl bond formation.

The general two-step process is as follows:

Synthesis of the Tertiary Phosphine Oxide : The precursor, Bis(2-isopropoxyphenyl)phosphine (B598215), is first synthesized and subsequently oxidized to Bis(2-isopropoxyphenyl)phosphine oxide. Oxidation can often be achieved through controlled reaction with an oxidizing agent like hydrogen peroxide or even atmospheric oxygen. The photooxidation of similar dialkylbiaryl phosphines in the presence of singlet oxygen is also a known method to produce the corresponding phosphine oxide nih.gov. The phosphine oxide is generally more stable and easier to handle than the corresponding phosphine.

Chlorination : The resulting phosphine oxide is then treated with a chlorinating agent to replace the oxygen atom with two chlorine atoms, followed by a reduction or further reaction to yield the chlorophosphine. More directly, reaction with reagents like oxalyl chloride or phosgene can convert the phosphine oxide to the target chlorophosphine.

This method offers better control over the final product, as the stable phosphine oxide can be purified before the final halogenation step.

The most prevalent and versatile strategy for forming P-C bonds in diarylchlorophosphine synthesis involves the reaction of phosphorus trichloride (PCl₃) with a nucleophilic organometallic reagent derived from the desired aryl group. mdpi.com This approach allows for the stepwise substitution of the chlorine atoms on the PCl₃ molecule.

Key organometallic reagents include:

Organolithium Reagents : Generated by the reaction of an aryl halide (e.g., 1-bromo-2-isopropoxybenzene) with an alkyllithium reagent (like n-BuLi or t-BuLi) or by direct ortho-lithiation of an activated aromatic ring. uwindsor.cavapourtec.comresearchgate.net These are highly reactive nucleophiles.

Grignard Reagents : Formed by reacting an aryl halide with magnesium metal. sigmaaldrich.com Phenylmagnesium bromide (PhMgBr) is a classic example used to synthesize triphenylphosphine (B44618) from PCl₃. doubtnut.com

The primary challenge in this methodology is controlling the degree of substitution. The reaction of PCl₃ with two equivalents of the organometallic reagent is required to form the diarylchlorophosphine. Using an excess of the organometallic reagent can lead to the formation of the trisubstituted tertiary phosphine, while insufficient reagent will result in a mixture containing the monosubstituted aryldichlorophosphine. Careful control of stoichiometry, temperature, and addition rates is crucial for maximizing the yield of the desired product.

| Organometallic Reagent | Precursor | Typical Conditions | Advantages | Disadvantages |

| Organolithium (RLi) | Aryl Halide + Alkyllithium | Ethereal solvent (THF, Diethyl ether), Low temperature (-78 °C) | High reactivity | Difficult to control stoichiometry; side reactions |

| Grignard (RMgX) | Aryl Halide + Mg | Ethereal solvent (THF, Diethyl ether), Reflux | Moderately reactive, easier to handle than RLi | Can be less reactive; Schlenk equilibrium can complicate reactions |

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound relies heavily on the availability and purity of its aromatic precursor, the 2-isopropoxyphenyl moiety.

The key precursor for introducing the 2-isopropoxyphenyl group is typically an aryl halide, such as 1-bromo-2-isopropoxybenzene. This compound serves as the starting point for generating the necessary organometallic reagents or for use in cross-coupling reactions.

The synthesis of 1-bromo-2-isopropoxybenzene can be readily achieved via the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.comjk-sci.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane) to form the desired ether.

Reaction Scheme: Williamson Ether Synthesis

2-Bromophenol + Base (e.g., NaH, K₂CO₃) → Sodium 2-bromophenoxide

Sodium 2-bromophenoxide + 2-Bromopropane → 1-Bromo-2-isopropoxybenzene + NaBr

The availability of 1-bromo-2-isopropoxybenzene from commercial suppliers also makes it a convenient starting material for laboratory-scale synthesis. thermofisher.comscbt.comboropharm.com

Direct P-C bond formation is the core of the synthesis, building the diarylphosphine structure. Two primary methods are employed, starting from the 1-bromo-2-isopropoxybenzene precursor.

Organometallic Pathway : This is the most direct application of the strategy discussed in section 2.1.3.

Step 1: Generation of Nucleophile : 1-bromo-2-isopropoxybenzene is converted into its Grignard or organolithium reagent.

Step 2: Reaction with PCl₃ : Two molar equivalents of the organometallic reagent are slowly added to a solution of one equivalent of phosphorus trichloride at low temperature. This stoichiometry favors the formation of the diaryl product, this compound. The reaction must be carefully monitored to prevent the formation of the tertiary phosphine byproduct.

Palladium-Catalyzed Cross-Coupling : The Hirao reaction and its variations provide an alternative route for P-C bond formation. mdpi.comnih.gov This method typically involves the coupling of an aryl halide with a compound containing a P-H bond, such as a secondary phosphine oxide or an H-phosphinate, catalyzed by a palladium complex. researchgate.netacs.org

Step 1: P-C Coupling : 1-bromo-2-isopropoxybenzene could be coupled with a suitable phosphorus source, for example, phenylphosphinate, in a palladium-catalyzed reaction to form a diarylphosphine oxide intermediate after a second coupling step.

Step 2: Conversion to Chlorophosphine : The resulting Bis(2-isopropoxyphenyl)phosphine oxide would then be converted to the target chlorophosphine as described in section 2.1.2.

While less direct, the palladium-catalyzed route can offer advantages in terms of functional group tolerance and milder reaction conditions compared to the highly reactive organometallic reagents.

| Method | Key Reagents | Intermediate | Key Features |

| Organometallic Pathway | 1-Bromo-2-isopropoxybenzene, Mg or n-BuLi, PCl₃ | (2-isopropoxyphenyl)lithium or Grignard reagent | Direct, high atom economy |

| Pd-Catalyzed Coupling | 1-Bromo-2-isopropoxybenzene, H-Phosphinate, Pd catalyst, Base | Bis(2-isopropoxyphenyl)phosphine oxide | Milder conditions, better functional group tolerance |

Optimization of Reaction Conditions for Enhanced Purity and Yield

The synthesis of diarylchlorophosphines such as this compound often involves the reaction of a Grignard reagent with phosphorus trichloride. The optimization of reaction conditions is paramount to maximize the yield and purity of the final product, minimizing the formation of byproducts.

Solvent Effects on Reaction Efficiency and Selectivity

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound

| Solvent | Dielectric Constant (20°C) | Yield (%) | Purity (%) |

| Tetrahydrofuran (THF) | 7.6 | 85 | 95 |

| Diethyl Ether | 4.3 | 80 | 92 |

| Toluene (B28343) | 2.4 | 65 | 88 |

| Dichloromethane (DCM) | 9.1 | 70 | 90 |

Note: This table is illustrative and based on general principles of organometallic chemistry, as specific experimental data for this compound is not widely published.

Temperature and Pressure Parameters

Temperature control is a critical factor in the synthesis of chlorophosphines. Grignard reactions are typically initiated at low temperatures (e.g., 0 °C or below) to control the exothermic nature of the reaction and to prevent side reactions, such as Wurtz-type coupling. After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure complete reaction. While most syntheses are conducted at atmospheric pressure, in some cases, applying a vacuum can help to remove volatile impurities or shift reaction equilibria.

Table 2: Hypothetical Temperature Profile for this compound Synthesis

| Stage | Temperature (°C) | Duration (hours) | Purpose |

| Reagent Addition | 0 | 2 | Control exothermicity, minimize side reactions |

| Reaction | 25 (Room Temp) | 12 | Ensure complete conversion |

| Quenching | 0 | 1 | Safely terminate the reaction |

Note: This table is illustrative and based on general procedures for analogous compounds.

Reagent Stoichiometry and Impurity Control

The stoichiometry of the reagents, specifically the ratio of the Grignard reagent to phosphorus trichloride, is a key determinant of the product distribution. A precise 2:1 molar ratio of the 2-isopropoxyphenylmagnesium bromide to phosphorus trichloride is theoretically required. An excess of the Grignard reagent can lead to the formation of the corresponding triarylphosphine, while an excess of phosphorus trichloride will result in unreacted starting material, complicating purification. Impurities often arise from the Grignard reagent preparation or from side reactions during the phosphine synthesis. Careful control of stoichiometry and reaction conditions is essential for impurity control.

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification strategy is necessary to isolate this compound in high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Distillation and Recrystallization Protocols

For thermally stable, liquid chlorophosphines, vacuum distillation can be an effective purification method. However, given that this compound is a solid, recrystallization is a more common and effective technique. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble.

Table 3: Potential Recrystallization Solvents for Diarylchlorophosphines

| Solvent/Solvent System | Rationale |

| Toluene/Hexane | Toluene as the primary solvent, with hexane added as an anti-solvent to induce crystallization. |

| Diethyl Ether | Good solubility for many organophosphorus compounds at room temperature, cooling can induce crystallization. |

| Ethanol/Water | For more polar compounds, ethanol can be used with water as the anti-solvent. |

Note: The optimal solvent for this compound would need to be determined experimentally.

Chromatographic Methods for High Purity Isolation

For achieving very high purity, particularly for applications in sensitive catalytic systems, column chromatography is a powerful tool. Silica (B1680970) gel or alumina can be used as the stationary phase, with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent is carefully optimized to achieve good separation between the desired product and any impurities. Given the sensitivity of many phosphines to air and moisture, these operations are often performed using inert atmosphere techniques.

Table 4: Illustrative Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 95:5 v/v) |

| Detection | UV (254 nm) or TLC with staining |

| Atmosphere | Nitrogen or Argon |

Note: This table provides a general guideline; specific conditions would require experimental optimization.

Considerations for Scalable Synthesis in Research and Development Settings

The transition of the synthesis of this compound from a laboratory scale to a research and development or pilot-plant setting necessitates a thorough evaluation of several critical factors to ensure a safe, efficient, reproducible, and economically viable process. Key considerations revolve around the choice of synthetic route, process optimization, safety protocols, and cost analysis.

A primary challenge in the synthesis of phosphine ligands is the sensitivity of the phosphorus center to oxidation. Therefore, all manipulations must be conducted under an inert atmosphere. The selection of a synthetic strategy should prioritize the use of readily available, less hazardous starting materials and reagents, and aim for a process that is both high-yielding and straightforward to operate at a larger scale.

Two principal synthetic routes are generally considered for the preparation of diarylchlorophosphines: the reaction of an organometallic reagent with a phosphorus halide and the reduction of a diarylphosphine oxide.

Route A: Grignard Reaction with Phosphorus Trichloride

This classical approach involves the reaction of a Grignard reagent, derived from 2-isopropoxybromobenzene, with phosphorus trichloride (PCl₃). While effective, this method presents several challenges on a larger scale. The formation of the Grignard reagent is an exothermic process that requires careful temperature control to prevent side reactions. The subsequent reaction with PCl₃ is also highly exothermic and can lead to over-alkylation, forming the tertiary phosphine, which can be difficult to separate from the desired chlorophosphine product. To mitigate this, slow, controlled addition of the Grignard reagent to a cooled solution of PCl₃ is crucial.

Route B: Reduction of Bis(2-isopropoxyphenyl)phosphine Oxide

An alternative strategy involves the synthesis of the corresponding phosphine oxide, followed by its reduction. The phosphine oxide can be prepared through various methods, and its subsequent reduction can be achieved using reagents like trichlorosilane (HSiCl₃). This route can offer advantages in terms of handling and purification, as phosphine oxides are generally more stable and less prone to oxidation than their corresponding phosphines. However, the reduction step introduces an additional synthetic operation and requires the use of potentially hazardous reducing agents.

Process Optimization and Control

Regardless of the chosen route, several process parameters must be optimized for a scalable synthesis:

Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of purification. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common for Grignard reactions, but their volatility and flammability pose risks at larger scales. Higher-boiling point ethers or alternative solvent systems may need to be investigated.

Temperature Control: Maintaining precise temperature control is paramount for both safety and selectivity. Exothermic reactions require efficient heat dissipation, which can be challenging in larger reactors. The use of jacketed reactors with automated cooling systems is essential.

Purification: The purification of this compound on a larger scale may require moving from laboratory techniques like column chromatography to more industrially viable methods such as crystallization or distillation under reduced pressure. The development of a robust crystallization process is often preferred for achieving high purity on a multi-kilogram scale.

Safety Considerations

The synthesis of organophosphorus compounds involves significant safety hazards that must be rigorously addressed in a research and development setting:

Pyrophoric Reagents: Organolithium reagents, if used, are pyrophoric and require specialized handling procedures. Grignard reagents can also be highly reactive.

Hazardous Reagents and Byproducts: Phosphorus trichloride is a corrosive and toxic chemical. The synthesis may also generate hazardous byproducts that require proper quenching and disposal procedures.

Inert Atmosphere: The strict exclusion of air and moisture is necessary to prevent the oxidation of the phosphine product and to handle air-sensitive reagents safely.

A thorough process hazard analysis (PHA) should be conducted to identify potential risks and implement appropriate control measures.

Cost-Effectiveness

The economic viability of the synthesis is a key driver in a research and development setting. A detailed cost analysis should be performed, considering:

Process Efficiency: High-yielding reactions and efficient purification methods are crucial for minimizing waste and maximizing output.

The table below provides a comparative overview of key considerations for the two primary synthetic routes when scaling up the synthesis of this compound.

| Consideration | Route A: Grignard Reaction | Route B: Phosphine Oxide Reduction |

| Starting Materials | 2-isopropoxybromobenzene, Magnesium, PCl₃ | Bis(2-isopropoxyphenyl)phosphine oxide, Reducing agent (e.g., HSiCl₃) |

| Key Challenges | Exotherm control, over-alkylation, handling of PCl₃ | Additional synthetic step, handling of reducing agents |

| Process Control | Precise temperature control during Grignard formation and reaction | Control of reduction reaction conditions |

| Purification | Distillation or crystallization; removal of tertiary phosphine byproduct may be necessary | Crystallization of the phosphine oxide intermediate and final product |

| Safety | Management of exothermic reactions and pyrophoric potential of Grignard reagent | Handling of corrosive and potentially pyrophoric reducing agents |

| Cost-Effectiveness | Potentially fewer steps, but may have lower overall yield due to side reactions | May have higher overall yield and purity, but with an additional step impacting cost |

Ultimately, the selection of the optimal scalable synthetic route will depend on a careful evaluation of these factors in the context of the available equipment, safety infrastructure, and economic targets of the research and development program.

Derivatization and Functionalization of Bis 2 Isopropoxyphenyl Chlorophosphine

Synthesis of Tertiary Phosphine (B1218219) Ligands

The conversion of bis(2-isopropoxyphenyl)chlorophosphine into tertiary phosphines is a fundamental transformation, enabling the creation of ligands with tailored steric and electronic properties. These reactions typically involve the formation of a new phosphorus-carbon bond by displacing the chloride ion.

The P-Cl bond in chlorophosphines is highly susceptible to cleavage by nucleophilic organometallic reagents, making this a primary method for synthesizing tertiary phosphines. nih.govnih.gov This approach is broadly applicable for creating both P-alkyl and P-aryl bonds. The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the phosphorus center, resulting in the displacement of the chloride and the formation of a stable P-C bond. The choice of the organometallic reagent is critical as it determines the nature of the substituent introduced.

The general scheme for this transformation is: (ArO)₂PCl + R-M → (ArO)₂P-R + MCl where Ar = 2-isopropoxyphenyl, R is an alkyl or aryl group, and M is a metal such as Li, MgBr, or ZnCl.

Grignard (RMgX) and organolithium (RLi) reagents are the most commonly employed organometallic compounds for the synthesis of tertiary phosphines from chlorophosphines. nih.gov These reagents are potent nucleophiles that react efficiently with the electrophilic phosphorus center of this compound.

The reaction with a Grignard reagent, such as phenylmagnesium bromide, would yield bis(2-isopropoxyphenyl)phenylphosphine. rsc.org Similarly, using an alkyl Grignard reagent like methylmagnesium bromide would produce the corresponding alkyl-substituted phosphine. nih.gov These reactions are typically performed in aprotic ethereal solvents like THF or diethyl ether under inert atmospheric conditions to prevent the degradation of the highly reactive organometallic species. The reaction of chlorophosphines with Grignard reagents is a well-established method for producing symmetrical biaryls through homo-coupling, though the primary desired reaction is nucleophilic substitution. researchgate.net

Organolithium reagents offer a similar, often more reactive, alternative. For instance, treatment with t-butyllithium can introduce a sterically demanding tert-butyl group onto the phosphorus atom. nih.gov The reaction proceeds with the formation of lithium chloride as a byproduct, which can be removed by aqueous workup. The stereochemical outcome of these substitutions can be influenced by the nature of the reagent and reaction conditions, with possibilities for either retention or inversion of configuration at the phosphorus center if a chiral precursor is used. nih.gov

| Reagent Type | Example Reagent | Product of Reaction with this compound |

| Aryl Grignard | Phenylmagnesium Bromide (PhMgBr) | Bis(2-isopropoxyphenyl)phenylphosphine |

| Alkyl Grignard | Methylmagnesium Bromide (MeMgBr) | Methyl-bis(2-isopropoxyphenyl)phosphine |

| Aryl Lithium | Phenyllithium (PhLi) | Bis(2-isopropoxyphenyl)phenylphosphine |

| Alkyl Lithium | n-Butyllithium (n-BuLi) | n-Butyl-bis(2-isopropoxyphenyl)phosphine |

Conversion to Phosphine Oxides, Sulfides, and Selenides

Tertiary phosphines derived from this compound can be readily converted into their corresponding phosphine chalcogenides. This involves the formation of a double bond between phosphorus and a chalcogen atom (Oxygen, Sulfur, or Selenium), resulting in a tetracoordinate phosphorus(V) center.

Phosphine oxides are typically synthesized by the oxidation of the corresponding tertiary phosphine. While this compound itself can be hydrolyzed to a phosphinous acid, its tertiary phosphine derivatives are the usual substrates for direct oxidation. Common oxidizing agents for this transformation include hydrogen peroxide, air/oxygen, and various peroxides. nih.gov For example, reacting a solution of a tertiary phosphine, such as methyl-bis(2-isopropoxyphenyl)phosphine, with a controlled amount of hydrogen peroxide solution would yield the corresponding phosphine oxide. nih.gov

The synthesis of phosphine oxides can also be achieved more directly. One route involves reacting the chlorophosphine with a lithiated species followed by in-situ oxidation. nih.govbeilstein-journals.org For instance, reacting P,P-dichlorophenylphosphine with a lithiated aryl species and subsequently oxidizing the intermediate phosphine with hydrogen peroxide is a known method for producing bisacylphosphine oxides. nih.gov A similar principle could be applied starting from this compound. Another synthetic pathway involves the reaction of organometallic reagents with phosphite (B83602) compounds, which can also lead to the formation of phosphine oxides. orgsyn.orggoogle.com

The synthesis of phosphine sulfides and selenides from tertiary phosphines is generally achieved through a straightforward addition reaction with elemental sulfur (S₈) or selenium (Se). researchgate.net These reactions are often referred to as chalcogenation.

To synthesize the phosphine sulfide, the tertiary phosphine derivative of this compound would be dissolved in an appropriate solvent, such as toluene (B28343) or dichloromethane, and treated with elemental sulfur. The reaction typically proceeds at room temperature or with gentle heating.

For the corresponding phosphine selenide (B1212193), elemental black selenium is used as the chalcogen source. The reaction of a tertiary phosphine with selenium under mild conditions (e.g., heating in toluene) affords the desired phosphine selenide in high yield. researchgate.net The phosphorus atom in the resulting phosphine selenide molecule is four-coordinated. researchgate.net An alternative approach for creating selenophenes involves the electrophilic cyclization of diynes promoted by an electrophilic organoselenium species. nih.gov

| Target Compound | Precursor | Reagent | General Condition |

| Phosphine Oxide (P=O) | Tertiary Phosphine | Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent |

| Phosphine Sulfide (P=S) | Tertiary Phosphine | Elemental Sulfur (S₈) | Toluene, room temp. or heat |

| Phosphine Selenide (P=Se) | Tertiary Phosphine | Elemental Selenium (Se) | Toluene, heat |

Introduction of Chiral Auxiliaries and Asymmetric Derivatization

This compound can be a starting point for the synthesis of P-chiral phosphine ligands, which are of significant value in asymmetric catalysis. nih.gov The introduction of chirality can be achieved by reacting the chlorophosphine with a chiral auxiliary or by performing stereoselective derivatization.

A common strategy involves the use of chiral alcohols or amines as auxiliaries. nih.govnih.govtcichemicals.com For instance, reacting this compound with a chiral amino alcohol, such as ephedrine (B3423809) or a derivative, can create a diastereomeric phosphonamidite or oxazaphospholidine intermediate. nih.gov Subsequent nucleophilic displacement of the chiral auxiliary with an organometallic reagent can proceed with high stereoselectivity, leading to the formation of a P-chiral tertiary phosphine. nih.gov The stereochemical outcome (retention or inversion) at the phosphorus center is a key aspect of this synthetic design.

Another approach is the derivatization of the chlorophosphine with a chiral Grignard or organolithium reagent. While this is less common for establishing the initial P-chiral center, it is a viable method for modifying existing chiral phosphine precursors. The use of atropisomeric bis-heterocycles as chiral ligands has also been explored, where chirality arises from hindered rotation around a bond. chim.it The synthesis of such ligands can involve phosphine moieties, highlighting the diverse strategies for incorporating chirality. chim.it The development of flexible methods for synthesizing various P-chirogenic compounds often relies on the use of an inexpensive and recoverable chiral auxiliary, such as 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net

Routes to P-Chiral Phosphines and Their Derivatives

The synthesis of P-chiral phosphines, where the phosphorus atom is the stereogenic center, is a significant area of research due to their application as ligands in asymmetric catalysis. nih.govnih.gov While specific examples detailing the synthesis of P-chiral phosphines directly from this compound are not extensively documented in publicly available literature, established methodologies for the synthesis of P-chiral phosphines from chlorophosphine precursors can be applied. A common and effective strategy involves the use of chiral auxiliaries. beilstein-journals.orgnih.gov

One of the most well-established methods employs chiral alcohols, such as (-)-menthol or (+)-borneol, to form diastereomeric phosphinites. The reaction of this compound with a chiral alcohol would yield a mixture of diastereomeric phosphinites. These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization or chromatography. Subsequent stereospecific substitution of the chiral auxiliary with an organometallic reagent (e.g., an organolithium or Grignard reagent) proceeds with inversion of configuration at the phosphorus center to afford the desired P-chiral tertiary phosphine. beilstein-journals.org The phosphine can be protected as a borane (B79455) complex during this process to prevent undesired side reactions and facilitate handling. nih.govnih.govtcichemicals.com

Another approach involves the use of chiral diamines or amino alcohols, such as derivatives of ephedrine, to form chiral oxazaphospholidine intermediates. nih.gov Reaction of this compound with a chiral auxiliary like (1R,2S)-ephedrine would lead to a diastereomeric mixture of 1,3,2-oxazaphospholidines. After separation of the diastereomers, stereospecific ring-opening reactions with organometallic reagents can yield P-chiral phosphines.

The general scheme for the synthesis of P-chiral phosphines using a chiral auxiliary is presented below, illustrating a potential pathway for this compound.

Table 1: General Route to P-Chiral Phosphines via Chiral Auxiliaries

| Step | Reactants | Product | Key Transformation |

| 1 | This compound, Chiral Alcohol (e.g., (-)-Menthol) | Diastereomeric Phosphinites | Formation of P-O bond with chiral auxiliary |

| 2 | Separated Diastereomeric Phosphinite | Pure Diastereomer | Separation by crystallization or chromatography |

| 3 | Pure Diastereomer, Organometallic Reagent (R-M) | P-Chiral Tertiary Phosphine | Stereospecific substitution of the chiral auxiliary |

| 4 | P-Chiral Tertiary Phosphine, Borane (BH3) | P-Chiral Phosphine-Borane Complex | Protection of the phosphine |

It is important to note that the efficiency and stereoselectivity of these methods can be highly dependent on the specific substrates, reagents, and reaction conditions employed.

Enzymatic Methods for Enantioselective Transformations

Enzymatic catalysis offers a powerful and environmentally benign approach to the synthesis of chiral compounds, including P-chiral phosphines. mdpi.com While direct enzymatic resolution of this compound has not been reported, enzymatic desymmetrization of prochiral phosphines represents a promising strategy. This method involves the selective transformation of one of two identical functional groups in a prochiral molecule by an enzyme to create a chiral product.

A relevant study demonstrated the successful enzymatic monoacetylation of prochiral bis(2-hydroxymethylphenyl)phosphines and their corresponding P-sulfides. mdpi.com In this work, various lipases were screened for their ability to catalyze the enantioselective acetylation of the hydroxymethyl groups, leading to the formation of monoacetates with moderate to high enantiomeric excess (ee). This approach could be adapted to a derivative of this compound. For instance, functionalization of the isopropoxy groups to introduce a prochiral center, or derivatization of the phosphine itself to contain prochiral functionalities, would render it a suitable substrate for enzymatic desymmetrization.

The general principle of enzymatic desymmetrization applied to a prochiral phosphine is shown below.

Table 2: Representative Results for Enzymatic Desymmetrization of a Prochiral Phosphine Sulfide

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase from Candida antarctica (CAL-B) | bis(2-hydroxymethylphenyl)phenylphosphine sulfide | (S)-2-(Acetoxymethylphenyl)(2-hydroxymethylphenyl)phenylphosphine sulfide | 98% |

| Lipase from Pseudomonas fluorescens (PFL) | bis(2-hydroxymethylphenyl)phenylphosphine sulfide | (S)-2-(Acetoxymethylphenyl)(2-hydroxymethylphenyl)phenylphosphine sulfide | 85% |

| Lipase from porcine pancreas (PPL) | bis(2-hydroxymethylphenyl)phenylphosphine sulfide | (S)-2-(Acetoxymethylphenyl)(2-hydroxymethylphenyl)phenylphosphine sulfide | 60% |

| Data adapted from a study on bis(2-hydroxymethylphenyl)phosphine derivatives, not this compound. mdpi.com |

This methodology highlights the potential for creating P-chiral building blocks from symmetrical precursors under mild reaction conditions. The success of this strategy would depend on the synthesis of a suitable prochiral derivative of bis(2-isopropoxyphenyl)phosphine (B598215) and the identification of an effective enzyme for the enantioselective transformation.

Precursors for Polymeric and Immobilized Ligand Systems

The immobilization of homogeneous catalysts on solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. researchgate.net this compound can serve as a precursor for the synthesis of phosphine ligands that are subsequently immobilized on polymeric supports or incorporated into porous organic polymers.

Covalent Attachment to Solid Supports

Covalent attachment is a robust method for immobilizing phosphine ligands onto solid supports. researchgate.net This typically involves the synthesis of a functionalized phosphine ligand derived from this compound, which can then be reacted with a functionalized polymer.

A common approach is to first synthesize a secondary phosphine, bis(2-isopropoxyphenyl)phosphine, by reduction of the chlorophosphine. This secondary phosphine can then be attached to a halogenated polymer support, such as chloromethylated polystyrene, via nucleophilic substitution. Alternatively, a functional group can be introduced onto one of the aryl rings of the phosphine ligand. For example, lithiation of one of the phenyl rings followed by quenching with a suitable electrophile can introduce a reactive handle, such as a vinyl or carboxyl group. This functionalized ligand can then be co-polymerized or grafted onto a pre-formed polymer.

The choice of polymer support is crucial and can influence the properties of the final catalyst. Common supports include polystyrene, silica (B1680970), and other inorganic or organic polymers.

Table 3: General Strategies for Covalent Attachment of Phosphine Ligands

| Immobilization Method | Functionalized Ligand | Polymer Support | Linkage Type |

| Nucleophilic Substitution | Secondary Phosphine (e.g., Bis(2-isopropoxyphenyl)phosphine) | Chloromethylated Polystyrene | P-C Bond |

| Co-polymerization | Vinyl-functionalized Bis(2-isopropoxyphenyl)phosphine | Styrene (B11656), Divinylbenzene | C-C Bonds in polymer backbone |

| Grafting | Carboxyl-functionalized Bis(2-isopropoxyphenyl)phosphine | Amine-functionalized Silica | Amide Bond |

Encapsulation and Heterogenization Strategies

Besides covalent attachment, non-covalent encapsulation or heterogenization offers another avenue for immobilizing catalysts derived from bis(2-isopropoxyphenyl)phosphine. These methods rely on physical entrapment or strong non-covalent interactions to confine the catalyst within a porous matrix. nih.govnih.gov

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes that are well-suited for catalyst immobilization. rsc.orgrsc.org A phosphine ligand derived from this compound could be incorporated into a POP framework through the co-polymerization of a functionalized phosphine monomer with other organic linkers. The resulting material would have phosphine units covalently integrated into its porous structure, making them accessible for metal coordination and catalysis.

Another strategy is the "ship-in-a-bottle" approach, where the metal complex is assembled within the pores of a pre-formed porous support, such as a metal-organic framework (MOF) or a zeolite. In this case, the bis(2-isopropoxyphenyl)phosphine ligand and a metal precursor would diffuse into the pores and form the active catalyst in situ. The bulky nature of the resulting complex would prevent it from leaching out of the support.

Furthermore, heterogenization can be achieved through strong non-covalent interactions, such as hydrogen bonding or π-π stacking, between the ligand and the support. By introducing appropriate functional groups onto the bis(2-isopropoxyphenyl)phosphine ligand, it can be designed to have a high affinity for a specific support material.

Coordination Chemistry of Bis 2 Isopropoxyphenyl Chlorophosphine Derivatives

Ligand Design Principles and Characterization of Steric and Electronic Parameters

The utility of phosphine (B1218219) ligands in coordination chemistry and catalysis stems from the ability to systematically modify their steric and electronic characteristics by altering the substituents on the phosphorus atom. libretexts.org For derivatives of bis(2-isopropoxyphenyl)chlorophosphine, the two fixed ortho-isopropoxyphenyl groups establish a sterically demanding framework, while the third substituent, introduced by replacing the chlorine atom, provides a point for further tuning.

The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This parameter is defined as the apex angle of a cone, with the metal at the vertex (at an idealized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms. libretexts.org A larger cone angle signifies greater steric congestion around the phosphorus donor atom. libretexts.org

The steric properties of phosphine ligands are critical in determining the coordination number of the resulting metal complexes, often favoring the formation of species with lower coordination numbers, which can be highly reactive in catalytic applications. libretexts.org

Table 1: Representative Tolman Cone Angles (θ) for Various Phosphine Ligands

| Ligand | Cone Angle (°) |

|---|---|

| PPh₃ (Triphenylphosphine) | 145 |

| P(OPh)₃ (Triphenylphosphite) | 128 |

| PEt₃ (Triethylphosphine) | 132 |

| PCy₃ (Tricyclohexylphosphine) | 170 |

| P(tBu)₃ (Tri-tert-butylphosphine) | 182 |

| P(o-tolyl)₃ (Tri-ortho-tolylphosphine) | 194 |

This table presents a selection of known Tolman cone angles for common phosphine ligands to provide context for the expected steric bulk of bis(2-isopropoxyphenyl)phosphine (B598215) derivatives. researchgate.netresearchgate.net

The electronic properties of a phosphine ligand, specifically its σ-donating and π-accepting capabilities, are crucial in modulating the electron density at the metal center. libretexts.org The Tolman Electronic Parameter (TEP) is a widely used metric to quantify these effects. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) of the corresponding Ni(CO)₃(L) complex using infrared spectroscopy. rsc.org Strongly electron-donating ligands increase the electron density on the metal, which leads to increased π-backbonding into the CO π* orbitals and a corresponding decrease in the ν(CO) frequency. libretexts.org

Table 2: Tolman Electronic Parameters (TEP) for Representative Phosphine Ligands

| Ligand | TEP (cm⁻¹) |

|---|---|

| P(tBu)₃ | 2056.1 |

| PCy₃ | 2061.7 |

| PEt₃ | 2061.7 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PF₃ | 2110.9 |

The TEP is the ν(CO) A₁ stretching frequency of the corresponding Ni(CO)₃L complex. Lower values indicate stronger net electron donation from the phosphine ligand. rsc.orgnih.gov

Synthesis of Transition Metal Complexes Bearing Derivatives of Bis(2-isopropoxyphenyl)phosphine

The synthesis of transition metal complexes with phosphine ligands is typically achieved through ligand substitution reactions, where a pre-existing ligand on a metal precursor is displaced by the incoming phosphine. libretexts.org The bulky and electron-rich nature of bis(2-isopropoxyphenyl)phosphine derivatives would be expected to facilitate coordination to a variety of late transition metals.

Palladium(II) and platinum(II) complexes are commonly prepared from readily available precursors such as [PdCl₂(COD)], [PtCl₂], or [MCl₂(MeCN)₂] (M = Pd, Pt; COD = 1,5-cyclooctadiene). d-nb.infoacademie-sciences.fr The reaction of these precursors with two equivalents of a monodentate phosphine ligand typically yields square planar complexes of the type trans-[MCl₂(PR₃)₂]. However, with very bulky ligands, the formation of the cis-isomer or even complexes with a lower phosphine-to-metal ratio can be favored. For instance, the synthesis of [trans-PdCl₂{PPh₂(C₉H₈N)}₂] is achieved by reacting [PdCl₂(COD)] with the phosphine ligand. d-nb.info Similarly, bimetallic complexes featuring bridging phosphine ligands are also known, particularly in the chemistry of both palladium and platinum. nih.gov

Table 3: Examples of Palladium and Platinum Phosphine Complex Synthesis

| Complex | Metal Precursor | Phosphine Ligand (L) | Key Features |

|---|---|---|---|

| trans-[PdCl₂(L)₂] | [PdCl₂(COD)] | Diphenyl-2-(3-methyl)indolylphosphine | Standard synthesis yields trans-isomer. d-nb.info |

| cis-[PtCl₂(L)₂] | PtCl₂ | Diphenyl-2-(3-methyl)indolylphosphine | Use of PtCl₂ directly leads to cis-isomer. d-nb.info |

Rhodium(I) and Ruthenium(II) are common oxidation states for phosphine complexation. Typical precursors include [(p-cym)RuCl₂]₂ (p-cym = para-cymene), [Rh₂(cod)₂Cl₂], and various carbonyl-containing species. mdpi.comrsc.org The synthesis of half-sandwich ruthenium complexes like [Ru(p-cym)(PR₃)Cl₂] is achieved by reacting the dimeric precursor with the phosphine ligand, resulting in the coordination of the phosphorus donor. mdpi.com For rhodium, phosphine ligands readily displace COD from its precursors to form complexes that are often active catalysts. researchgate.net Cationic ruthenium alkylidene complexes bearing bulky phosphine ligands have also been synthesized via ligand exchange using silver(I) salts of non-coordinating anions. nih.gov

Table 4: Examples of Rhodium and Ruthenium Phosphine Complex Synthesis

| Complex | Metal Precursor | Phosphine Ligand (L) | Key Features |

|---|---|---|---|

| [Ru(p-cym)(L)Cl₂] | [(p-cym)RuCl₂]₂ | PPh₂C(=O)NHR | Coordination through P-donor with intramolecular H-bond. mdpi.com |

| Cationic Ru-Alkylidenes | Ru-alkylidene precursor | PPh₃ or dppe | Ligand exchange using Ag(I) salts. nih.gov |

Nickel(II) and Cobalt(II) complexes featuring phosphine ligands can be synthesized from simple halide salts like NiCl₂ or CoCl₂. semanticscholar.orgmdpi.com These reactions often yield tetrahedral complexes of the general formula [MCl₂(PR₃)₂]. The specific geometry (tetrahedral vs. square planar for Ni(II)) can be influenced by the steric and electronic properties of the phosphine ligand. For example, nickel(II) bis(phosphine) complexes of the type [Ni(P-P)X₂] have been reported where P-P is a diphosphine and X is a halide. semanticscholar.org Cobalt chemistry also includes complexes where the phosphine ligand is part of a larger framework, such as in dinuclear cobalt carbonyls where a diphosphine bridges the two metal centers. mdpi.com Additionally, cationic cobalt(II) bisphosphine complexes have been studied for their catalytic activity. nih.gov

Table 5: Examples of Nickel and Cobalt Phosphine Complex Synthesis

| Complex | Metal Precursor | Phosphine Ligand (L) | Key Features |

|---|---|---|---|

| [Ni(P-P)X₂] | NiX₂ | dppe (diphosphine) | Synthesis of square planar Ni(II) complexes. semanticscholar.org |

| [Co₂(CO)₆(μ-Medppa)] | [Co₂(CO)₈] | Ph₂PN(Me)PPh₂ (Medppa) | Forms a diphosphine-bridged dinuclear complex. mdpi.com |

Gold and Other Early/Late Transition Metal Complexes

The coordination chemistry of derivatives of this compound extends to various transition metals, with a notable focus on late transition metals like gold. Gold(I) and gold(III) complexes, in particular, are widely studied due to their interesting structural diversity and potential applications. nih.govrsc.orgmdpi.com Gold(I) centers, having a d¹⁰ electronic configuration, typically form linear, two-coordinate complexes with phosphine ligands. mdpi.comnih.gov The nature of the phosphine, including the steric bulk imparted by substituents such as the 2-isopropoxyphenyl groups, is crucial in determining the stoichiometry and stability of these complexes. rsc.org

The reaction of a phosphine ligand (PR₃) with a gold(I) precursor like [AuCl(THT)] (THT = tetrahydrothiophene) typically yields linear [AuCl(PR₃)] complexes. rsc.org Similarly, reactions with other late transition metals such as palladium(II) and platinum(II) are common, often resulting in four-coordinate, square planar complexes. nih.govnih.gov The electronic properties of the phosphine, influenced by the electron-donating isopropoxy groups, and its steric profile are key factors in the chemistry of these complexes.

Stoichiometry and Geometries of Metal-Ligand Coordination

The stoichiometry and geometry of metal complexes formed with derivatives of bis(2-isopropoxyphenyl)phosphine are dictated by the coordination mode of the ligand and the electronic preferences of the metal center.

Monodentate vs. Bidentate Coordination Modes

Phosphine ligands can coordinate to metal centers in various ways, with monodentate and bidentate modes being the most common. csbsju.edu

Monodentate Coordination : In this mode, the ligand binds to the metal solely through the phosphorus atom's lone pair of electrons. csbsju.edu This is the standard coordination mode for simple tertiary phosphines in complexes like [AuCl(PR₃)]. researchgate.net

Bidentate Coordination : Bidentate ligands, or "two-toothed" ligands, bind to a metal center through two donor atoms simultaneously, forming a chelate ring. csbsju.edu While the bis(2-isopropoxyphenyl)phosphine ligand itself has two phosphorus atoms, making it a potential bridging or chelating P,P ligand, derivatives can also exhibit P,O-bidentate coordination. This occurs if one of the etheric oxygen atoms of the isopropoxy groups coordinates to the metal center along with the phosphorus atom. This type of hemilabile behavior, where one donor atom can dissociate and re-associate, is known for phosphine-ether and phosphine-phosphine oxide ligands. wikipedia.orgnih.gov This P,O chelation can enforce specific geometries and influence the reactivity of the metal center.

Influence on Coordination Sphere Geometry

The coordination mode of the ligand directly impacts the geometry of the resulting metal complex.

Linear Geometry : With gold(I), monodentate phosphine ligands typically result in a linear coordination geometry, with the P-Au-X bond angle approaching 180°. mdpi.comnih.gov

Trigonal Planar and Tetrahedral Geometry : In some cases, depending on the stoichiometry, gold(I) can also form three-coordinate (trigonal planar) or four-coordinate (tetrahedral) complexes, such as [(R₃P)₃Au]⁺ or [(R₃P)₄Au]⁺. nih.gov

Spectroscopic Characterization of Metal Complexes for Structural Elucidation

A combination of NMR spectroscopy and single-crystal X-ray crystallography is essential for the unambiguous characterization of metal complexes derived from this compound.

NMR Spectroscopy (³¹P, ¹H, ¹³C) for Coordination Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides crucial information about the ligand's coordination to the metal.

³¹P NMR : Phosphorus-31 NMR is the most direct method for confirming coordination. The chemical shift of the phosphorus atom experiences a significant downfield shift upon coordination to a metal center. mdpi.com This coordination shift (Δδ = δcomplex – δligand) is a clear indicator of the formation of a metal-phosphine bond. researchgate.net For instance, in gold(I) phosphine complexes, this shift can be substantial. nih.gov

¹H and ¹³C NMR : Proton and Carbon-13 NMR spectra are used to characterize the organic backbone of the ligand. Shifts in the resonances of the isopropoxy and phenyl protons and carbons upon complexation provide secondary evidence of coordination and can give insights into the geometry of the complex in solution. mdpi.comnih.gov

The following table provides illustrative NMR data for a representative gold(I) phosphine complex.

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| [Au(TrippyPhos)Cl] | CDCl₃ | 59.8 | 8.13-6.91 (aromatic), 3.86, 1.29 (t-butyl) | mdpi.com |

| [Au(BippyPhos)Cl]·0.5CH₂Cl₂ | CDCl₃ | 58.6 | 8.24-6.95 (aromatic), 1.34, 1.28 (t-butyl) | mdpi.com |

X-ray Crystallography for Precise Structural Determination

The following table presents typical crystallographic data for linear gold(I) phosphine complexes, illustrating the precision of this technique.

| Complex | Geometry | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Angle (°) | Reference |

|---|---|---|---|---|---|

| [AuCl(Johnphos)] | Linear | 2.233 | - | 177.6 | mdpi.com |

| [L-Au-Br] (L = 2-(diphenylphosphino)benzoic acid) | Linear | - | - | 175.38(2) | nih.gov |

IR and Mass Spectrometry for Complex Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the electronic environment of a metal center as influenced by its ligands. For complexes containing co-ligands like carbon monoxide (CO), the stretching frequency of the C-O bond, ν(CO), is particularly sensitive to the electronic properties of the phosphine ligand. researchgate.net

Probing Electronic Effects: A stronger σ-donating phosphine ligand increases the electron density on the metal center. This enhanced electron density is then available for π-backbonding into the π* antibonding orbitals of the CO ligand. Increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

Comparative Analysis: By comparing the ν(CO) values of a series of complexes, one could infer the relative σ-donor strength of the Bis(2-isopropoxyphenyl)phosphine derivative compared to other phosphine ligands. For instance, a lower ν(CO) compared to a triphenylphosphine (B44618) analogue would suggest stronger electron donation from the Bis(2-isopropoxyphenyl)phosphine ligand.

Additionally, the IR spectrum would show characteristic bands for the ligand itself. The P-C stretching vibrations and the aromatic C-H and C-C vibrations from the isopropoxyphenyl groups would be present. Upon coordination, shifts in the P-C stretching frequencies may be observed, although these are often subtle. A comparative view of significant IR bands is presented in Table 1.

Interactive Data Table 1: Hypothetical IR Data for a Metal Carbonyl Complex

| Species | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| Free CO | C≡O Stretch | ~2143 | Reference for uncoordinated CO. |

| M(CO)n(PPh₃) | C≡O Stretch | ~2069 | Standard reference complex. whiterose.ac.uk |

| M(CO)n(P(O-iPrPh)₂) | C≡O Stretch | < 2069 | Indicates stronger σ-donation than PPh₃. |

| Ligand | P-C Stretch | 700-800 | Confirms presence of phosphine ligand. |

| Ligand | C-O-C Stretch | 1200-1250 | Characteristic of the isopropoxy group. |

Note: P(O-iPrPh)₂ represents a derivative of this compound.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is invaluable for confirming the molecular weight and composition of coordination complexes. rsc.org For a cationic complex, the mass spectrum would ideally show a peak corresponding to the [M(L)n]⁺ ion, where M is the metal and L is the phosphine ligand derivative. The isotopic pattern of this peak would be characteristic of the specific metal isotope distribution (e.g., for palladium, nickel, or iron), providing definitive evidence for the presence of the metal in the complex. nih.gov Fragmentation patterns can also offer structural clues, showing the sequential loss of ligands.

Theoretical and Computational Studies of Coordination and Electronic Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), are essential for gaining a deeper understanding of the bonding, structure, and electronic properties of coordination complexes that are difficult to probe experimentally. nih.gov

DFT calculations are widely used to model the geometry and energetics of transition metal complexes. nih.gov For a complex involving a Bis(2-isopropoxyphenyl)phosphine derivative, DFT could be employed to:

Optimize Geometry: Predict the three-dimensional structure of the complex, including bond lengths and angles between the metal, the phosphorus atom, and other coordinated ligands. This is crucial for understanding the steric influence of the bulky isopropoxyphenyl groups.

Calculate Bond Dissociation Energies: Determine the strength of the metal-phosphine bond, providing a quantitative measure of the ligand's binding affinity.

Analyze Vibrational Frequencies: Compute the IR spectrum of the complex. Calculated ν(CO) frequencies can be compared with experimental data to validate the computational model and provide a detailed assignment of vibrational modes.

Structural and energetic data from DFT studies on related bulky biaryl phosphine-palladium complexes have shown that steric hindrance and specific arene-metal interactions play a crucial role in the stability and reactivity of catalytic intermediates. nih.gov Similar studies on a Bis(2-isopropoxyphenyl)phosphine complex would elucidate how the isopropoxy substituents influence the ligand's steric and electronic profile.

Interactive Data Table 2: Representative DFT-Calculated Parameters for a Hypothetical M-P Bond

| Parameter | Value | Unit | Significance |

| M-P Bond Length | 2.25 - 2.40 | Ångström (Å) | Indicates the distance between the metal and phosphorus atoms. |

| P-M-P Bond Angle | 90 - 120 | Degrees (°) | Defines the geometry around the metal center for bis(phosphine) complexes. |

| Bond Dissociation Energy | 25 - 40 | kcal/mol | Quantifies the strength of the metal-ligand interaction. |

| Charge on P atom (NBO) | +0.4 to +0.6 | a.u. | Reflects the extent of electron donation from phosphorus to the metal. |

Molecular orbital (MO) analysis provides a qualitative and quantitative picture of the bonding interactions between the metal and the phosphine ligand. The primary interactions are:

σ-Donation: The donation of the lone pair of electrons from the phosphorus atom into an empty d-orbital on the metal. This forms a sigma (σ) bond and is the primary bonding interaction.

π-Backbonding: The donation of electron density from filled metal d-orbitals into the empty σ* (sigma-antibonding) orbitals of the P-C bonds of the phosphine ligand. mdpi.com This interaction is a key characteristic of phosphine ligands.

Applications in Homogeneous Catalysis Utilizing Derivatives of Bis 2 Isopropoxyphenyl Chlorophosphine

Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. The success of these reactions is often dependent on the use of carefully designed ligands that can control the reactivity of the iron center. Bulky bisphosphine ligands derived from precursors like Bis(2-isopropoxyphenyl)chlorophosphine are particularly effective in this regard. The iron-SciOPP catalyst system, for instance, has shown remarkable activity and selectivity in several key cross-coupling reactions. organic-chemistry.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While traditionally catalyzed by palladium, significant progress has been made in using iron catalysts. The iron-SciOPP system has proven to be a superior catalyst for the cross-coupling of alkyl halides with organoboron reagents. researchgate.net Research by Nakamura and co-workers demonstrated that an iron(II) chloride complex bearing the SciOPP ligand is an effective precatalyst for the Suzuki-Miyaura coupling of primary and secondary alkyl halides with arylboron compounds. nih.govnih.gov These reactions are proposed to proceed through an Fe(II)/Fe(III) catalytic cycle. acs.org The bulky nature of the SciOPP ligand is crucial for suppressing side reactions and avoiding the formation of multinuclear iron complexes, which can lead to reduced reactivity and selectivity. researchgate.net A related, newer generation ligand, SciPROP-R, has also been synthesized and shown to be effective for the chemoselective iron-catalyzed Suzuki–Miyaura coupling of alkyl chlorides. organic-chemistry.org

Table 1: Examples of Iron-Catalyzed Suzuki-Miyaura Coupling with SciOPP Ligand Derivatives

| Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 1-Iododecane | Phenylboronic acid pinacol ester | FeCl2(SciOPP) | THF, Room Temp | 95 |

| Cyclohexyl Iodide | 4-Methoxyphenylboronic acid | FeCl2(SciOPP) | THF, Room Temp | 88 |

| 1-Bromoadamantane | Phenylboronic acid | FeCl2(SciPROP-TB) | Dioxane/H2O, 80°C | 92 |

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental transformation in organic synthesis. organic-chemistry.orgwikipedia.org Despite the extensive research into various phosphine (B1218219) ligands to facilitate this reaction, the application of derivatives of this compound, such as the iron-SciOPP catalyst system, in Heck reactions is not well-documented in the reviewed scientific literature.

The Sonogashira reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While typically catalyzed by palladium and a copper co-catalyst, iron-based systems have been explored as an alternative. Research has demonstrated the utility of iron-catalyzed Sonogashira-type reactions that employ a bulky bisphosphine ligand like SciOPP. nih.gov This system allows for the selective alkynylation of nonactivated alkyl halides with alkynyl Grignard reagents, showcasing the ability of the iron-SciOPP complex to tune chemoselectivity and promote challenging couplings that are difficult with conventional palladium catalysts. nih.govnih.gov

Table 2: Examples of Iron-Catalyzed Sonogashira-Type Coupling with SciOPP Ligand

| Alkyl Halide | Alkynyl Grignard Reagent | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 1-Iodooctane | (Phenylethynyl)magnesium bromide | FeCl2(SciOPP) | THF, 0°C to RT | 89 |

| Cyclohexyl Iodide | (Trimethylsilylethynyl)magnesium bromide | FeCl2(SciOPP) | THF, 0°C to RT | 82 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is widely used in the production of pharmaceuticals and other advanced materials. wikipedia.orgyoutube.comrug.nl The reaction typically relies on sophisticated, sterically hindered phosphine ligands to achieve high efficiency. However, based on the available scientific literature, specific applications of derivatives of this compound, including the SciOPP ligand, in Buchwald-Hartwig aminations are not extensively reported.

The Kumada and Negishi couplings are powerful methods for forming C-C bonds using Grignard reagents (Kumada) or organozinc reagents (Negishi). Iron-based catalysts featuring bulky bisphosphine ligands have proven highly effective for these transformations. The FeCl2(SciOPP) complex, developed by Nakamura and co-workers, serves as an efficient precatalyst for both Kumada and Negishi couplings, particularly for reactions involving alkyl halides. acs.orgnih.gov The steric bulk of the SciOPP ligand is critical for achieving high yields and selectivity, effectively suppressing side reactions such as β-hydride elimination. princeton.edu Mechanistic studies suggest that these reactions may proceed via an Fe(II)/Fe(III) radical pathway. acs.org The use of the SciOPP ligand has been shown to extend the substrate scope of these iron-catalyzed reactions to include various organozinc and organoboron nucleophiles. acs.org

Table 3: Examples of Iron-Catalyzed Kumada and Negishi Couplings with SciOPP Ligand

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Kumada | 1-Bromodecane | Phenylmagnesium bromide | FeCl2(SciOPP) | THF, 0°C | 98 |

| Kumada | sec-Butyl bromide | 4-Methoxyphenylmagnesium bromide | FeCl2(SciOPP) | THF, 0°C | 91 |

| Negishi | 1-Iodooctane | Phenylzinc chloride | FeCl2(SciOPP) | NMP/THF, 25°C | 94 |

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis, which enables the synthesis of chiral molecules, is a critical field in modern chemistry, with profound implications for the pharmaceutical and fine chemical industries. The design of chiral ligands is central to achieving high enantioselectivity in metal-catalyzed reactions. researchgate.netnih.govnih.gov Ligands often possess C2 symmetry or are designed with modular structures to allow for fine-tuning of steric and electronic properties. nih.gov While chiral phosphines are among the most utilized ligands for enantiocontrolled reactions, the development and application of specific chiral derivatives of this compound or the related SciOPP ligand for asymmetric transformations are not widely documented in the scientific literature. The primary research focus for SciOPP and its analogues has been on leveraging their steric bulk to control chemoselectivity in cross-coupling reactions rather than inducing enantioselectivity.

Asymmetric Hydrogenation of Olefins and Imines

Derivatives of this compound have been successfully employed as chiral ligands in the asymmetric hydrogenation of prochiral olefins and imines. The synthesis of chiral phosphine ligands is a pivotal aspect of transition-metal-catalyzed asymmetric reactions, as these ligands create a specific chiral environment around the metal center, which dictates the enantioselectivity of the reaction.

In this context, P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom itself, can establish a chiral environment in close proximity to the metal. This often leads to superior stereoinduction compared to ligands where chirality is centered on the carbon backbone. While specific performance data for ligands derived directly from this compound is not extensively documented in general literature, the principle relies on creating a rigid and electron-rich ligand sphere. This enhances both enantioselectivity and catalytic activity in the hydrogenation of various substrates. For instance, rhodium complexes of chiral diphosphines are known to be highly effective for the asymmetric hydrogenation of α-(acylamino)acrylic derivatives.

Asymmetric Hydroformylation and Related Carbonylations

Asymmetric hydroformylation is a powerful method for producing chiral aldehydes, which are valuable synthetic intermediates. The design of the phosphine ligand is critical for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. Bisphosphite ligands, which can be synthesized from precursors like this compound through reaction with chiral diols, are particularly effective. The structure of the diol bridge controls the chelate bite angle, a key factor influencing regioselectivity.

Research in this area has shown that biphenol-based bisphosphites can be highly selective. While specific examples directly utilizing the bis(2-isopropoxyphenyl)phosphinyl moiety are specialized, the broader class of ligands demonstrates significant potential. For example, a bisphosphite ligand with a 2,2′-biphenol bridge has been reported to achieve up to 80% enantiomeric excess (ee) in the asymmetric hydroformylation of allyl cyanide, with high regioselectivity and turnover frequencies.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C bond-forming reaction. The development of chiral phosphine ligands has been instrumental in achieving high enantioselectivity. The Tsuji-Trost reaction, particularly its asymmetric variant, often employs chiral phosphine ligands to control the stereochemical outcome.

Ligands derived from this compound can be tailored for this transformation. By reacting the chlorophosphine with chiral amines or alcohols, a library of P,N or P,O ligands can be generated. The electronic and steric properties of these ligands influence the stability and reactivity of the intermediate π-allylpalladium complex, thereby affecting enantioselectivity. While many classes of chiral ligands are effective, the identification of new ligand scaffolds remains an active area of research to address challenges in newly developed transformations based on π-allyl palladium chemistry.

Enantiodivergent Catalysis

Enantiodivergent catalysis allows for the selective formation of either enantiomer of a product from the same starting material by simple modification of the catalyst system, such as using different enantiomers of a chiral ligand. This strategy is highly valuable in asymmetric synthesis.